molecular formula C20H16F3N3O2 B2906920 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide CAS No. 339025-27-3

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide

Cat. No. B2906920
CAS RN: 339025-27-3
M. Wt: 387.362
InChI Key: FWFHDNXCMQQZNX-UHFFFAOYSA-N
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Description

The compound “4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide” is a synthetic target with a molecular formula of C22H16F6N2O2 . It contains a trifluoromethyl ketone (TFMK) group, which is valuable in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as the one in this compound, are valuable synthetic targets. They are used as synthons in the construction of fluorinated pharmacons . The synthesis methods for TFMKs are diverse and have been discussed in-depth in various studies .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 454.3650592 . It contains a trifluoromethyl group attached to a pyridinyl group, which is further attached to a benzenecarboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of the trifluoromethyl group. Trifluoromethyl ketones are known to be valuable synthetic targets and are used in the construction of fluorinated pharmacons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and the presence of a trifluoromethyl group . More specific properties like melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is known to enhance the biological activity and stability of pharmaceuticals . This compound could serve as a precursor for the synthesis of various drug molecules, particularly those targeting neurological disorders, due to the bioactive nature of the indole and pyridine components.

Agrochemical Research

Compounds with pyridine rings, such as this one, are often used in the development of agrochemicals . Its potential applications include the synthesis of herbicides and pesticides, where the trifluoromethyl group could improve the efficacy and environmental resistance of these agents.

Biological Sciences

Indoles, which are structurally related to this compound, are widely used in biological sciences . This compound could be used in the study of protein interactions and enzyme kinetics, given its potential to interact with biological macromolecules.

Catalysis

The pyridine moiety in the compound could act as a ligand in transition-metal catalysis . This application is crucial for developing new catalytic processes that are more efficient and environmentally friendly.

Future Directions

Trifluoromethyl ketones, such as the one present in this compound, are valuable synthetic targets and have potential applications in medicinal chemistry . Future research may focus on developing new synthesis methods and exploring their applications in pharmaceuticals .

properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)17-7-8-18(27)26(13-17)12-14-3-5-16(6-4-14)19(28)25-11-15-2-1-9-24-10-15/h1-10,13H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFHDNXCMQQZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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